Pyroglutamyl-histidyl-alanine Pyroglutamyl-histidyl-alanine
Brand Name: Vulcanchem
CAS No.: 82780-19-6
VCID: VC19328946
InChI: InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1
SMILES:
Molecular Formula: C14H19N5O5
Molecular Weight: 337.33 g/mol

Pyroglutamyl-histidyl-alanine

CAS No.: 82780-19-6

Cat. No.: VC19328946

Molecular Formula: C14H19N5O5

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

Pyroglutamyl-histidyl-alanine - 82780-19-6

Specification

CAS No. 82780-19-6
Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
IUPAC Name (2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1
Standard InChI Key NGNCHLZYBLGYLJ-JEZHCXPESA-N
Isomeric SMILES C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2
Canonical SMILES CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Composition and Molecular Characteristics

pGlu-His-Ala consists of:

  • Pyroglutamic acid (pGlu): A cyclized derivative of glutamic acid with a lactam ring at the N-terminus .

  • Histidine (His): An aromatic amino acid with an imidazole side chain (pKₐ ~6.0), enabling pH-dependent protonation .

  • Alanine (Ala): A nonpolar, aliphatic amino acid contributing to peptide stability .

Molecular Formula: C₁₅H₂₁N₅O₆
Molecular Weight: 383.36 g/mol (calculated from constituent residues ).

Key Physicochemical Properties

PropertyValue/DescriptionSource/Calculation
Isoelectric Point (pI)~6.2 (estimated from residue pKₐ values)
Hydrophobicity IndexModerate (pGlu: hydrophilic; Ala: neutral)
SolubilityWater-soluble at physiological pH

Biosynthesis and Occurrence

Enzymatic Formation

Pyroglutamyl peptides are typically generated via:

  • Post-translational cyclization: Glutaminyl or glutamyl residues at the N-terminus undergo cyclization catalyzed by glutaminyl cyclase .

  • Proteolytic processing: Larger precursor proteins (e.g., pro-TRH) are cleaved by endopeptidases, followed by pyroglutamate modification .

Tissue Distribution

While direct evidence for pGlu-His-Ala is limited, related pyroglutamyl peptides are abundant in:

  • Brain: High concentrations in hypothalamic regions .

  • Kidney: Membrane-bound peptidases process pyroglutamyl peptides in proximal tubules .

Biological Roles and Mechanisms

Putative Functions

  • Neuropeptide regulation: Analogous to TRH, pGlu-His-Ala may modulate neurotransmitter release or receptor binding .

  • Metal ion coordination: Histidine’s imidazole group could facilitate interactions with zinc or copper ions .

Transport and Pharmacokinetics

Studies on pyroglutamyl-histidine (pGlu-His) reveal:

  • H⁺-dependent transport: Renal brush border membranes utilize a high-affinity carrier (Kₜ = 9.3 × 10⁻⁸ M) specific for pyroglutamyl dipeptides .

  • Inhibition by pGlu-Ala: Pyroglutamyl-alanine competitively inhibits pGlu-His uptake, suggesting shared transport mechanisms .

Enzymatic Degradation and Stability

Pyroglutamyl Peptidases

Two enzyme classes hydrolyze pyroglutamyl bonds:

EnzymeSpecificityEffect on pGlu-His-Ala
PAPI (EC 3.4.19.3)Cleaves pGlu-X (X ≠ Pro)Likely degradation
PAPII (EC 3.4.19.-)Prefers tripeptides (e.g., TRH)Potential substrate

Kinetic Parameters

  • PAPI Activity: Km for pGlu-AMC (a model substrate) is ~0.5 mM in human recombinant enzyme .

  • pH Optima: Neutral pH (6.8–7.6) for PAPII; acidic conditions inactivate the enzyme .

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

  • Retention behavior: Pyroglutamyl peptides exhibit distinct retention times based on hydrophobicity .

  • Example: pGlu-His-Pro-NH₂ elutes at 7.5 min under acetonitrile gradients .

Mass Spectrometry

  • Q-TOF analysis: Identifies pyroglutamyl modifications via characteristic fragmentation patterns .

  • Multiple reaction monitoring (MRM): Quantifies low-abundance peptides in biological matrices .

Comparative Analysis with Related Peptides

PeptideSequenceBiological RoleKey Difference from pGlu-His-Ala
TRHpGlu-His-Pro-NH₂Stimulates TSH releaseC-terminal proline amide
LHRHpGlu-His-Trp-SerRegulates gonadotropin secretionLonger chain, serine residue
pGlu-His-GlypGlu-His-GlyAnorexigenic peptideGlycine instead of alanine

Future Research Directions

  • Functional studies: Elucidate receptor binding or signaling pathways modulated by pGlu-His-Ala.

  • Therapeutic potential: Explore applications in metabolic or neurological disorders.

  • Enzyme specificity: Characterize PAPII’s affinity for pGlu-His-Ala compared to TRH .

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